N-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide
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Overview
Description
N-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization and further derivatization . The reaction conditions often include the use of alkaline alcoholic solutions or acetonitrile as solvents . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide involves its interaction with specific molecular targets. It is known to bind to enzymes and proteins, inhibiting their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition . This mechanism is similar to other benzimidazole derivatives, which are known to inhibit enzymes like topoisomerases and kinases .
Comparison with Similar Compounds
N-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide can be compared with other benzimidazole derivatives such as:
Benzimidazole: The parent compound with a simpler structure and broad-spectrum biological activities.
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.
N-(2-ethoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide: A similar compound with slight structural variations that may lead to different biological activities.
The uniqueness of this compound lies in its specific substitutions, which can enhance its binding affinity and selectivity towards certain molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H18N4O3 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carboxamide |
InChI |
InChI=1S/C19H18N4O3/c1-2-26-13-9-7-12(8-10-13)20-18(25)16-11-17(24)22-19-21-14-5-3-4-6-15(14)23(16)19/h3-10,16H,2,11H2,1H3,(H,20,25)(H,21,22,24) |
InChI Key |
NZHYMKCMHOBPOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=NC4=CC=CC=C4N23 |
Origin of Product |
United States |
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